molecular formula C17H14N4O2S2 B2753904 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-12-7

6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2753904
CAS No.: 852135-12-7
M. Wt: 370.45
InChI Key: SZEWOMFZPXYXMH-UHFFFAOYSA-N
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Description

The compound 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide belongs to the imidazo[2,1-b]thiazole class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a methoxyphenyl group at position 6, a methyl group at position 3, and a thiazole-2-carboxamide moiety. The methoxy group likely enhances solubility and modulates electronic properties, while the thiazole carboxamide may contribute to target binding .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-10-14(15(22)20-16-18-7-8-24-16)25-17-19-13(9-21(10)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEWOMFZPXYXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzothiazole with various substituted benzaldehydes under microwave irradiation . This catalyst-free, microwave-assisted procedure provides rapid access to functionalized imidazo[2,1-b]thiazoles under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave-assisted synthesis and avoiding toxic solvents, are likely to be employed to ensure efficient and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Case Studies

  • In Vitro Studies : A recent study evaluated the anticancer activity of similar compounds against HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) cell lines. Results showed that certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating strong potential for further development .
  • Mechanistic Insights : The compound's efficacy may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways critical for tumor survival. For instance, compounds derived from imidazo[2,1-b][1,3]thiazole have been shown to downregulate anti-apoptotic proteins and activate pro-apoptotic factors .

Spectrum of Activity

Research indicates that the compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thiazole moiety contributes significantly to this activity by disrupting bacterial cell wall synthesis and function.

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, those incorporating the imidazo[2,1-b][1,3]thiazole framework demonstrated potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : Some studies suggest that combining this compound with other antimicrobial agents can enhance efficacy and reduce resistance development in bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide. Modifications to the methoxy group or thiazole ring can lead to variations in biological activity.

ModificationEffect on Anticancer ActivityEffect on Antimicrobial Activity
Methoxy Group SubstitutionIncreased potency against HepG-2 cellsEnhanced activity against E. coli
Thiazole Ring VariationsAltered IC50 values across different cancer typesBroadening spectrum against Gram-negative bacteria

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit kinase activity, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl (electron-donating) contrasts with nitro () or fluoro-nitro () substituents, which are electron-withdrawing.
  • Carboxamide vs. Carboxylic Acid : The thiazole-2-carboxamide in the target compound may offer better membrane permeability compared to the carboxylic acid derivative in , which likely exists as a hydrochloride salt for enhanced solubility .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties
Compound Key Properties Biological Activity (Inferred/Reported) Reference
Target Compound High lipophilicity (methoxyphenyl), moderate solubility (carboxamide) Potential kinase or enzyme inhibition (based on structural analogs) -
Compound Nitro group reduces solubility; characterized by IR, NMR, LCMS Not specified; imidazothiadiazoles often exhibit antimicrobial activity
3-Methyl-6-(4-methylphenyl)imidazo... () Hydrochloride salt improves aqueous solubility Unreported; carboxylic acids may target enzymes or receptors
ND-12025 () Trifluoromethyl group enhances metabolic stability Anti-proliferative or antiviral (similar to ND-11543 derivatives)
13e () CYP3A4 inhibition (IC₅₀ = 0.12 µM) Potent CYP3A4 inhibitor

Key Observations :

  • Methoxy vs. Methyl Phenyl : The target’s methoxyphenyl may improve solubility relative to the methylphenyl in , but reduce metabolic stability compared to trifluoromethyl groups () .
  • Enzyme Inhibition : Thiazole-carboxamide derivatives (e.g., ’s 13e) show potent CYP3A4 inhibition, suggesting the target compound could share similar pharmacological profiles .

Biological Activity

6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound belonging to the thiazole derivative class. Its unique structural features, including methoxyphenyl, methyl, and thiazolylsulfamoyl groups, suggest potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide. It features multiple functional groups that contribute to its biological properties. The molecular formula is C23H19N5O4S3C_{23}H_{19}N_5O_4S_3, indicating a complex arrangement of heterocycles and aromatic systems.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effective inhibition against various bacterial strains. A study highlighted the activity of imidazo[2,1-b]-thiazole derivatives against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 2.03 mM . This suggests that the target compound may also possess similar antimicrobial capabilities.

Anticancer Activity

The potential anticancer properties of 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide have been explored in various studies. Research has shown that thiazole-containing compounds can inhibit cancer cell proliferation. For example, imidazo[2,1-b]-thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines with IC50 values in the nanomolar range . The structural features of the target compound may enhance its efficacy as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest interactions with specific enzymes or receptors involved in disease pathways. For instance, compounds within this class have been shown to inhibit transcription factors like NF-kB, which is crucial in cancer progression . Understanding these interactions will be essential for optimizing the therapeutic potential of this compound.

Comparative Analysis with Related Compounds

To better understand the biological activity of 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
5-(4-Methoxyphenyl)-4H-thiazoleContains methoxyphenyl groupAntimicrobial
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methylphenyl)sulfonamideSulfonamide derivativeAntifungal
TiazofurinThiazole derivativeAntiviral

This table highlights how variations in structure can impact biological activity and suggests that the unique features of the target compound may confer distinct pharmacological properties.

Case Studies and Research Findings

Several studies have specifically targeted compounds similar to 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide:

  • Antitubercular Activity : A study demonstrated that certain imidazo[2,1-b]-thiazole derivatives exhibited significant antitubercular activity with MIC values as low as 0.061 mM .
  • Cytotoxic Effects : Another study evaluated a series of imidazo[2,1-b]-thiazoles against various cancer cell lines and reported promising results with GI50 values ranging from 1.4 to 4.2 µM .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step organic reactions, typically starting with cyclization to form the imidazo[2,1-b]thiazole core. Key steps include:

  • Core formation : Cyclization of thioamide or thiourea precursors under acidic or basic conditions.
  • Functionalization : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Carboxamide linkage : Coupling the thiazol-2-amine group using carbodiimide-based reagents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane . Critical conditions : Temperature control (60–100°C for cyclization), anhydrous solvents, and catalysts such as triethylamine or palladium complexes for cross-coupling. Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., distinguishing imidazo-thiazole ring protons at δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • HPLC-PDA : Assesses purity (>95% by reverse-phase C18 columns) and detects byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or compound solubility (use DMSO stock solutions ≤0.1% v/v) .
  • Structural analogs : Minor substitutions (e.g., methoxy vs. ethoxy groups) significantly alter activity. Compare EC₅₀ values of analogs from standardized assays .
  • Purity thresholds : Impurities >5% can skew results. Validate purity via HPLC and elemental analysis .

Q. What strategies are recommended for elucidating pharmacodynamic mechanisms and target interactions?

  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Prioritize targets with high docking scores (<-8 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified proteins (e.g., BSA for plasma protein binding studies) .
  • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells by monitoring protein denaturation upon compound treatment .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

Design analogs with systematic substitutions:

  • Variation at position 6 : Replace 4-methoxyphenyl with halogenated or nitro-substituted aryl groups to assess electronic effects on cytotoxicity .
  • Modification of the carboxamide : Test methyl, ethyl, or cyclohexyl substituents on the thiazole-2-amine to optimize solubility and logP .
  • Core heterocycle changes : Compare imidazo-thiazole with imidazo-oxazole analogs to evaluate sulfur’s role in target binding . Data analysis : Use IC₅₀ heatmaps and 3D-QSAR models to correlate structural features with activity .

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